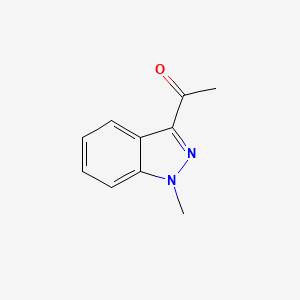

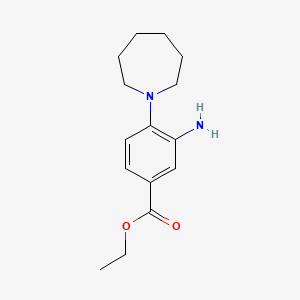

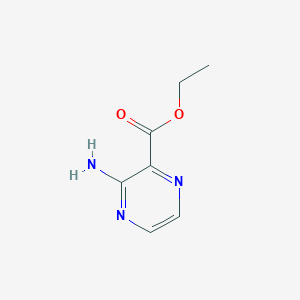

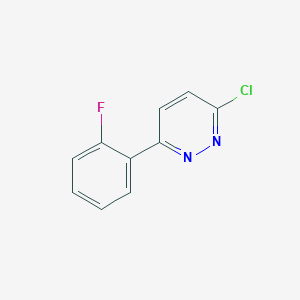

Ethyl 3-amino-4-(1-azepanyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-4-(1-azepanyl)benzoate is a chemical compound with the CAS number 343617-55-0 . It is used in laboratory chemicals .

Synthesis Analysis

A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis process involved alkylation, esterification, and another alkylation . A total of 16 compounds were designed and synthesized .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in various databases .Chemical Reactions Analysis

The compound has been characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . It exhibits nonlinear optical (NLO) properties .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique

Nonlinear Optics

Field

This application falls under the field of Optical and Quantum Electronics .

Application

The compound has been used in the synthesis of a novel azo dye, which exhibits nonlinear optical (NLO) properties . These properties are of interest in the field of optics as they can lead to a variety of effects when interacting with laser light beams .

Method

The compound was synthesized by a coupling reaction and characterized using various spectroscopic techniques. The NLO properties were studied using a continuous wave, low power 473 nm, TEM 00 mode laser beam .

Results

The study found that the compound exhibits all-optical switching (AOS) using two laser beams. This property is of considerable interest for potential applications in optical computing, optical phase conjugation, holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .

Local Anesthetics

Field

This application is in the field of Medicinal Chemistry and Pharmacology .

Application

The compound has been used in the design and synthesis of new benzoate compounds that act as local anesthetics .

Method

The compound was used as a lead compound to design the target molecules. The lead compounds were integrated into an organic molecule by the combination principle. Then the integrated organic molecule was modified by bioisostere formation and modification with alkyl groups .

Results

The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. Some of the compounds showed a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

VEGFR-2 Inhibitor

Field

This application is in the field of Biomedical Research and Pharmacology .

Application

The compound has been used in the synthesis of a compound that shows a noticeable in vitro VEGFR-2 inhibitory effect . VEGFR-2 is a key receptor in angiogenesis, and its inhibitors are used in the treatment of various cancers .

Method

The compound was synthesized and screened against three cell lines .

Results

The compound showed a considerable rise in the caspase-3 level by a 7.80-fold and an 87% reduction in TNF- α .

Synthesis of Heterocyclic Compounds

Field

This application is in the field of Organic Chemistry and Industrial Chemistry .

Application

Ethyl 3-amino-4,4,4-trifluorocrotonate is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals, especially suitable for preparing trifluoromethyl substituted heterocyclic compounds .

Method

The compound is generally synthesized using chemical synthesis methods .

Results

The compound has been successfully used in the synthesis of various industrial chemicals .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-amino-4-(azepan-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIOIWZFYWDGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-azepanyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)